molecular formula C16H13Cl2NS2 B2892758 7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-74-8

7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2892758
CAS No.: 303987-74-8
M. Wt: 354.31
InChI Key: QPEZNGKTFNUGMO-UHFFFAOYSA-N
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Description

7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a high-purity chemical compound intended for research and development applications. This derivative belongs to the 1,5-benzothiazepine class of heterocyclic compounds, which are recognized as a versatile pharmacophore in medicinal chemistry . The core 1,5-benzothiazepine structure is a privileged scaffold known for yielding molecules with significant biological activity, most famously exemplified by cardiovascular drugs like Diltiazem . The specific substitution pattern of this compound—featuring a 7-chloro group and a (4-chlorobenzyl)sulfanyl side chain—is strategically designed to explore and modulate biological activity, as halogenated phenyl substitutions on the benzothiazepine core have been shown to significantly improve potency in various assays . Research into analogous 1,5-benzothiazepine derivatives has identified promising anticancer properties, with some compounds demonstrating potent cytotoxic activity in vitro against human cancer cell lines, including liver cancer (Hep G-2) and prostate cancer (DU-145) . The mechanism of action for this class is multifaceted and may involve interaction with key target proteins such as human adenosine kinase, glycogen synthase kinase-3β (GSK-3β), and mitogen-activated protein kinase (MAPK1), as supported by in silico molecular docking studies . Beyond oncology research, the 1,5-benzothiazepine scaffold exhibits a broad pharmacological spectrum, making it a valuable template for investigating potential applications as a cardiovascular modulator, CNS active agent, anti-inflammatory, antimicrobial, and antidiabetic compound . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

7-chloro-4-[(4-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NS2/c17-12-3-1-11(2-4-12)10-21-16-7-8-20-15-6-5-13(18)9-14(15)19-16/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEZNGKTFNUGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a compound belonging to the benzothiazepine family, known for its diverse biological activities. The unique structural features of this compound, including the presence of chloro and chlorobenzyl groups, contribute to its pharmacological potential. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16_{16}H13_{13}Cl2_{2}N S2_{2}
  • Molar Mass : 354.32 g/mol
  • CAS Number : 303987-58-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes related to oxidative stress and inflammation, which are critical in various disease processes.
  • Receptor Modulation : The compound appears to influence receptors involved in cell signaling pathways associated with growth and apoptosis, indicating potential anticancer properties.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Description
AnticancerExhibits potential to inhibit cancer cell proliferation through modulation of apoptosis pathways.
AntimicrobialShows effectiveness against various microbial pathogens, suggesting a role in infectious disease treatment.
Anti-inflammatoryMay reduce inflammation by inhibiting specific enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound in various contexts:

  • Anticancer Studies : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
  • Microbial Efficacy : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation such as cytokines and prostaglandins.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

Compound Name Structural Features Unique Aspects
7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethylpurineContains purine structureFluorinated benzyl group
7-(2-Chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethylpurineHydroxypropyl substitutionHydroxy groups increase polarity
7-(4-Chlorobenzyl)-1,3-dimethyl-8-[(2-phenoxyethyl)sulfanyl]-3,7-dihydropurinePhenoxyethyl substitutionDifferent functional group impacts solubility

Comparison with Similar Compounds

Key Findings and Implications

  • Substituent Effects : The replacement of chlorine with trifluoromethyl in benzothiazepine analogues increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Core Heterocycle Influence : Triazole and benzodiazepine cores prioritize different biological targets (e.g., enzymes vs. neurotransmitter receptors) compared to benzothiazepines, underscoring the importance of ring structure in drug design .
  • Sulfanyl vs.

Q & A

Basic Question: What are the standard synthetic routes for 7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine?

Methodological Answer:
The synthesis typically involves two key steps:

Benzothiazepine Ring Formation : Cyclization of 2-aminothiophenol with α-haloketones (e.g., 7-chloro-α-chloroketone derivatives) under basic conditions (e.g., NaOH or K₂CO₃). This step requires precise temperature control (70–90°C) to avoid side reactions .

Sulfanyl Group Introduction : Reaction of the intermediate benzothiazepine with 4-chlorobenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃) at room temperature. Solvent choice (e.g., DMF or THF) impacts yield and purity .

Basic Question: Which analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves conformational ambiguities (e.g., chair vs. boat configurations of the benzothiazepine ring) and confirms substituent positions .
  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and sulfanyl-linked CH₂ groups (δ 3.2–4.1 ppm) .
    • IR Spectroscopy : Detects C=S (1050–1250 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretching vibrations .

Advanced Question: How can researchers optimize reaction yield and purity during synthesis?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Use factorial design to assess variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify optimal conditions for benzothiazepine cyclization .
  • AI-Driven Simulation : Tools like COMSOL Multiphysics model reaction kinetics and predict side-product formation, enabling real-time parameter adjustments .
  • Purification Strategies : Gradient elution in column chromatography (silica gel, hexane/EtOAc) separates sulfoxides or sulfones formed during oxidation .

Advanced Question: How should conflicting data on reaction pathways (e.g., unexpected product formation) be resolved?

Methodological Answer:

  • Mechanistic Validation : Replicate disputed reactions (e.g., β-aroylacrylic acid condensation) under inert atmospheres to rule out oxidation artifacts.
  • Cross-Validation : Compare HPLC/MS data with X-ray structures to confirm product identity. For example, initially reported a 1,5-benzothiazepine product but later identified a 1,4-benzothiazin-3-one via crystallography .
  • Computational Chemistry : DFT calculations (e.g., Gaussian) model transition states to explain regioselectivity discrepancies .

Advanced Question: What strategies are effective for evaluating biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays :
    • Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
    • SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) for receptors like GABAA .
  • Molecular Docking : AutoDock Vina predicts binding poses of the chlorobenzyl-sulfanyl moiety in hydrophobic pockets .

Advanced Question: How do substituents influence reactivity (e.g., oxidation of the sulfanyl group)?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) increase sulfanyl oxidation susceptibility. For example, m-CPBA selectively oxidizes the sulfanyl group to sulfoxides (60% yield, 0°C) without altering the benzothiazepine ring .
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) favor sulfone formation (e.g., H₂O₂/CH₃COOH, 40°C) .

Advanced Question: How can researchers address contradictory reports on biological activity (e.g., antimicrobial vs. antifungal)?

Methodological Answer:

  • Purity Assessment : Use HPLC-UV/ELSD to rule out impurities (e.g., residual benzyl chloride) that may skew bioassay results .
  • Strain-Specific Testing : Compare MIC values across fungal (e.g., Candida albicans) and bacterial strains (e.g., S. aureus) under standardized CLSI protocols .
  • Structural Analogs : Synthesize derivatives (e.g., replacing 4-chlorobenzyl with trifluoromethylbenzyl) to isolate structure-activity relationships .

Basic Question: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Stability : Store at –20°C under argon to prevent hydrolysis of the sulfanyl group .
  • Handling : Use PPE (gloves, goggles) and fume hoods during synthesis. Avoid strong acids/bases that degrade the benzothiazepine ring .
  • Waste Disposal : Neutralize reaction residues with 10% NaHCO₃ before disposal .

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